molecular formula C50H46CaF2N2O8 B7979398 (3S,5R)-Enantiomer of Pitavastatin Calcium

(3S,5R)-Enantiomer of Pitavastatin Calcium

Katalognummer B7979398
Molekulargewicht: 881.0 g/mol
InChI-Schlüssel: RHGYHLPFVJEAOC-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,5R)-Enantiomer of Pitavastatin Calcium is a useful research compound. Its molecular formula is C50H46CaF2N2O8 and its molecular weight is 881.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Pitavastatin activates endothelial nitric oxide synthase through the PI3K-AKT pathway in endothelial cells. This activation leads to increased nitric oxide production, critical for endothelial cell function (Wang, Tokoro, Matsui, Higa, & Kitajima, 2005).

  • The pharmacokinetics of pitavastatin can be affected by organic anion transporting polypeptide 1B1 (OATP1B1) alleles, indicating its significance in determining pitavastatin's effectiveness (Chung, Cho, Yu, Kim, Oh, Jung, Lim, Moon, & Shin, 2005).

  • Pitavastatin has demonstrated linear plasma pharmacokinetic properties in healthy Chinese volunteers, with different distribution and elimination characteristics observed in single versus multiple dosing studies (Luo, Zhang, Gu, Feng, & Wang, 2015).

  • Pitavastatin calcium is effective in treating hyperlipidemia, with studies showing it can be administered at any time of the day, with or without food, and is primarily excreted unchanged in the bile (Yee & Wright, 2011).

  • The enantiomers of pitavastatin calcium can be effectively separated using High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE), which are valuable for the control of enantiomer limitations in pharmaceuticals (Jian & Pharm, 2008); (Cheng, Wang, Yang, Cheng, & Zhang, 2010).

  • Pitavastatin's bioequivalence has been established in healthy Chinese volunteers, suggesting its interchangeability with other statin formulations (Huang, Li, Pan, Li, Liu, Sun, Gu, Li, & Wang, 2014).

  • Breast cancer resistance protein (BCRP) is involved in the biliary excretion of pitavastatin, highlighting its role in drug metabolism and excretion pathways (Hirano, Maeda, Matsushima, Nozaki, Kusuhara, & Sugiyama, 2005).

  • Pitavastatin shows potent pharmacologic action by strongly binding and inhibiting the active site of HMG-CoA reductase, with low-density lipoprotein-cholesterol-lowering effects similar to atorvastatin and rosuvastatin (Hayashi, Yokote, Saito, & Iguchi, 2007).

  • OATP1B1 and OATP1B3 contribute to the hepatic uptake of pitavastatin in humans, providing insights into its hepatic distribution and metabolism (Hirano, Maeda, Shitara, & Sugiyama, 2004).

  • Pitavastatin downregulates the expression of the macrophage type B scavenger receptor, CD36, potentially impacting atherosclerotic foam cell formation and cardiovascular health (Han, Zhou, Yokoyama, Hajjar, Gotto, & Nicholson, 2004).

Eigenschaften

IUPAC Name

calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYHLPFVJEAOC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H46CaF2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R)-Enantiomer of Pitavastatin Calcium
Reactant of Route 2
Reactant of Route 2
(3S,5R)-Enantiomer of Pitavastatin Calcium
Reactant of Route 3
(3S,5R)-Enantiomer of Pitavastatin Calcium
Reactant of Route 4
(3S,5R)-Enantiomer of Pitavastatin Calcium
Reactant of Route 5
(3S,5R)-Enantiomer of Pitavastatin Calcium
Reactant of Route 6
(3S,5R)-Enantiomer of Pitavastatin Calcium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.